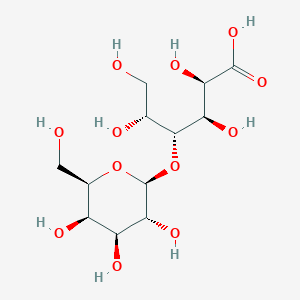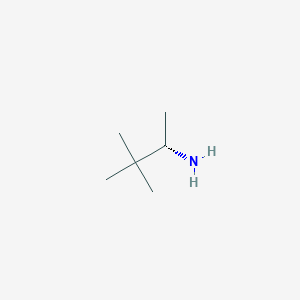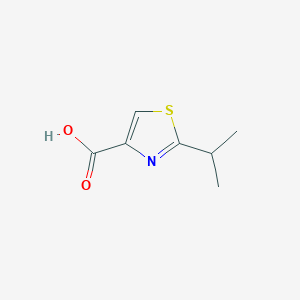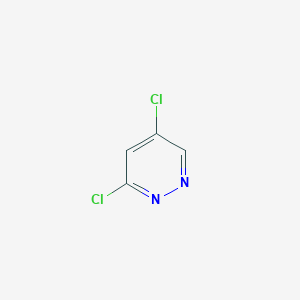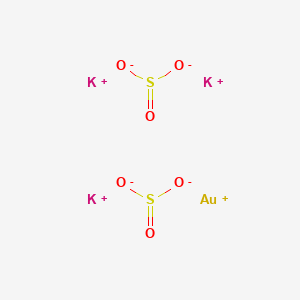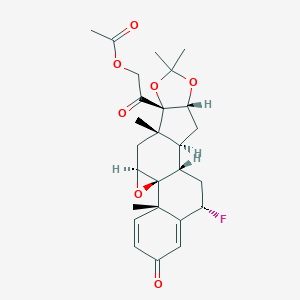
9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Description
The compound 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid with a complex molecular structure. It is related to prednisolone, a well-known glucocorticoid, and has been the subject of research due to its potential pharmacological properties. The compound's structure includes several functional groups, such as an epoxy group, a fluoro group, and an isopropylidenedioxy group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related steroids has been explored in the literature. For instance, an expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone has been reported . This synthesis involves a six-step transformation with a 13% unoptimized yield. A novel Mattox rearrangement and double dehydration of prednisolone were key steps in the synthesis process. This study provides insights into the oxidation of silyl Δ(19,20)-enol ethers and the structural factors that influence the success of such oxidations. Although the specific compound is not synthesized in this study, the methods and findings could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of steroids like the one is characterized by a pregnane backbone with various substituents that affect their biological activity. The presence of an epoxy group at the 9β,11β-position and a fluoro group at the 6α-position are indicative of modifications that can alter the steroid's interaction with biological targets. The isopropylidenedioxy group is a protective group that can be used during synthesis to protect certain functional groups from unwanted reactions.
Chemical Reactions Analysis
Steroids undergo a variety of chemical reactions, including oxidations, reductions, and rearrangements. The Mattox rearrangement mentioned in the synthesis of a related steroid is an example of a chemical reaction that can be used to modify the steroid nucleus. Additionally, the study on the effect of 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione on steroid reductases in rat liver suggests that certain steroids can inhibit enzymatic reactions in the liver, such as the delta4-3-oxosteroid-5alpha-reduction and delta4-3-oxosteroid-5beta-reduction. These findings are relevant for understanding the chemical reactivity and potential inhibitory effects of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of steroids are influenced by their molecular structure. The presence of specific functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a fluoro group can increase the compound's lipophilicity, potentially affecting its distribution within the body. The epoxy group may make the molecule more reactive, which could be exploited in synthetic chemistry or modulate its biological activity. Understanding these properties is crucial for the development of new drugs based on steroid scaffolds.
Scientific Research Applications
Metabolic Fate in Laboratory Animals
In a study by Gordon and Morrison (1978), the metabolic fate of a structurally similar compound, triamcinolone acetonide (TA), was investigated in rabbits, dogs, monkeys, and rats. This research showed qualitative similarities in metabolism across these species, with major metabolites identified through various analytical techniques (Gordon & Morrison, 1978).
Synthesis and Anti-inflammatory Properties
Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of related compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione. Their work involved the introduction of halogen atoms to inhibit rearrangement and improve stability, leading to high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).
Synthesis of Corticoid Intermediates
A study by Lưu Đức Huy et al. (2015) presented the synthesis of 21-acetate pregna-4,9(11)-diene-17α,21-diol-3,20-dione, an intermediate for corticoids such as hydrocortisone and prednisolone. This work contributes to the understanding of the structural foundations for the synthesis of various corticosteroids (Lưu Đức Huy et al., 2015).
Glucocorticoid Receptor Interactions
El Masry et al. (1977) synthesized two alkylating glucocorticoids to investigate the possibility of alkylating glucocorticoid receptors. Their study provided insights into the biological activities of these compounds as inhibitors of cell growth and their ability to interact with glucocorticoid receptors (El Masry et al., 1977).
properties
IUPAC Name |
[2-[(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-5,8,8,21-tetramethyl-18-oxo-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-6-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FO7/c1-13(28)31-12-19(30)26-20(32-22(2,3)34-26)10-15-16-9-18(27)17-8-14(29)6-7-23(17,4)25(16)21(33-25)11-24(15,26)5/h6-8,15-16,18,20-21H,9-12H2,1-5H3/t15-,16-,18-,20+,21-,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQZOQZVFKAHJB-ANHKYHMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC4C5(C3CC(C6=CC(=O)C=CC65C)F)O4)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@H]4[C@@]5([C@H]3C[C@@H](C6=CC(=O)C=C[C@@]65C)F)O4)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984462 | |
| Record name | 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
CAS RN |
6598-95-4 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-6-fluoro-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,9β,11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6598-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006598954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(12-Fluoro-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydro-8H-naphtho[2',1':4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



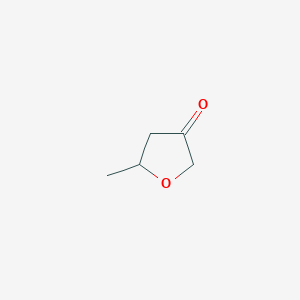
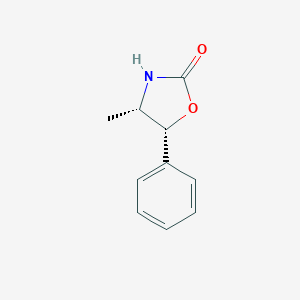

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
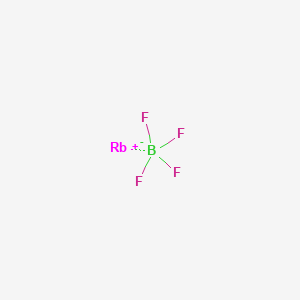
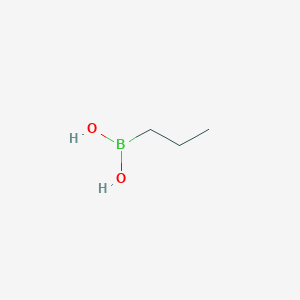
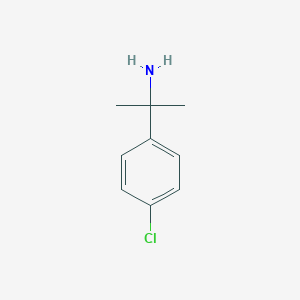
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)
